

An In-depth Technical Guide to 6-Chloro-3-phenylpyridazin-4-amine

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Compound of Interest

Compound Name: 6-Chloro-3-phenylpyridazin-4-amine

CAS No.: 79852-16-7

Cat. No.: B3031866

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Abstract: This technical guide provides a comprehensive overview of **6-Chloro-3-phenylpyridazin-4-amine**, a substituted pyridazine derivative. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from structurally analogous compounds to detail its nomenclature, physicochemical properties, a proposed synthetic pathway, and potential biological significance. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a robust framework for the synthesis, characterization, and potential application of this and related compounds.

Introduction and Nomenclature

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The compound of interest, **6-Chloro-3-phenylpyridazin-4-amine**, incorporates key pharmacophoric features: a halogen atom, a phenyl group, and an amino substituent, which are expected to modulate its chemical and biological profile.

1.1. IUPAC Nomenclature

Based on the principles of systematic nomenclature for heterocyclic compounds, the unambiguous IUPAC name for the specified structure is **6-chloro-3-phenylpyridazin-4-amine**.

1.2. Chemical Structure and Identifiers

Due to the limited availability of data for this specific molecule in public databases, a dedicated CAS Registry Number has not been identified. However, its structure and key identifiers can be predicted.

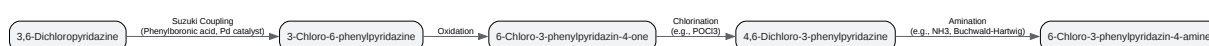
Identifier	Value
IUPAC Name	6-chloro-3-phenylpyridazin-4-amine
Molecular Formula	C ₁₀ H ₈ ClN ₃
Molecular Weight	205.65 g/mol
Canonical SMILES	C1=CC=C(C=C1)C2=NN=C(C=C2N)Cl
InChI Key	(Predicted)

Proposed Synthesis and Mechanistic Rationale

The synthesis of **6-Chloro-3-phenylpyridazin-4-amine** can be logically approached from readily available precursors. A plausible and efficient synthetic route involves the amination of a 4-substituted pyridazine derivative where the substituent can act as a good leaving group. The most direct precursor would be a 4-halo or 4-hydroxy-substituted pyridazine.

2.1. Synthetic Workflow

A proposed two-step synthesis is outlined below, starting from 3,6-dichloropyridazine.



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Caption: Proposed synthetic workflow for **6-Chloro-3-phenylpyridazin-4-amine**.

2.2. Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dichloro-3-phenylpyridazine

This intermediate can be synthesized from 3,6-dichloropyridazine via a Suzuki coupling to introduce the phenyl group, followed by oxidation and chlorination.

- **Suzuki Coupling:** To a solution of 3,6-dichloropyridazine (1 eq.) in a suitable solvent such as 1,4-dioxane/water, add phenylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).
- Heat the mixture under an inert atmosphere (e.g., Argon) at 80-100°C until the starting material is consumed (monitored by TLC).
- Cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
- Purify the crude product by column chromatography to yield 3-chloro-6-phenylpyridazine.
- **Oxidation:** The resulting 3-chloro-6-phenylpyridazine is then oxidized to 6-chloro-3-phenylpyridazin-4-one.
- **Chlorination:** The pyridazinone is subsequently treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-3-phenylpyridazine.

Step 2: Amination of 4,6-Dichloro-3-phenylpyridazine

The final step involves a nucleophilic aromatic substitution (S_NAr) or a palladium-catalyzed amination (Buchwald-Hartwig reaction) to introduce the amino group at the 4-position.

- **Reaction Setup:** In a sealed reaction vessel, dissolve 4,6-dichloro-3-phenylpyridazine (1 eq.) in a suitable solvent (e.g., toluene or dioxane).
- Add a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate) and a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ and BINAP) if proceeding via Buchwald-Hartwig amination. A strong base such as sodium tert-butoxide is also required.

- Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110°C.
- Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform a standard aqueous workup.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product, **6-Chloro-3-phenylpyridazin-4-amine**.

2.3. Rationale for Methodological Choices

- Suzuki Coupling: This is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing the phenyl group onto the pyridazine core.
- Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-nitrogen bonds, particularly on electron-deficient heterocyclic systems like pyridazines. It often provides higher yields and better regioselectivity compared to classical SNAAr reactions.

Spectroscopic Characterization (Predicted)

The structural elucidation of **6-Chloro-3-phenylpyridazin-4-amine** would rely on a combination of standard spectroscopic techniques.

Technique	Expected Observations
^1H NMR	- Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm).- A singlet for the pyridazine ring proton.- A broad singlet for the NH_2 protons.
^{13}C NMR	- Resonances for the carbon atoms of the phenyl and pyridazine rings.- The carbon bearing the chlorine atom would be shifted downfield.- The carbon attached to the amino group would be shielded.
IR Spectroscopy	- N-H stretching vibrations of the primary amine (~3300-3500 cm^{-1}).- C=C and C=N stretching vibrations of the aromatic rings (~1400-1600 cm^{-1}).- C-Cl stretching vibration (~600-800 cm^{-1}).
Mass Spectrometry	- A molecular ion peak (M^+) corresponding to the molecular weight of the compound.- A characteristic isotopic pattern ($\text{M}+2$) due to the presence of the chlorine atom (^{35}Cl and ^{37}Cl).

Potential Biological Activity and Therapeutic Relevance

While no specific biological data exists for **6-Chloro-3-phenylpyridazin-4-amine**, the pyridazine scaffold is a cornerstone in the development of various therapeutic agents. The structural motifs present in the target molecule suggest several potential avenues for biological activity.

4.1. Anti-inflammatory and Analgesic Potential

Numerous pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties. This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. It is plausible that **6-Chloro-3-phenylpyridazin-4-amine** could exhibit similar inhibitory effects.

4.2. Anticancer Activity

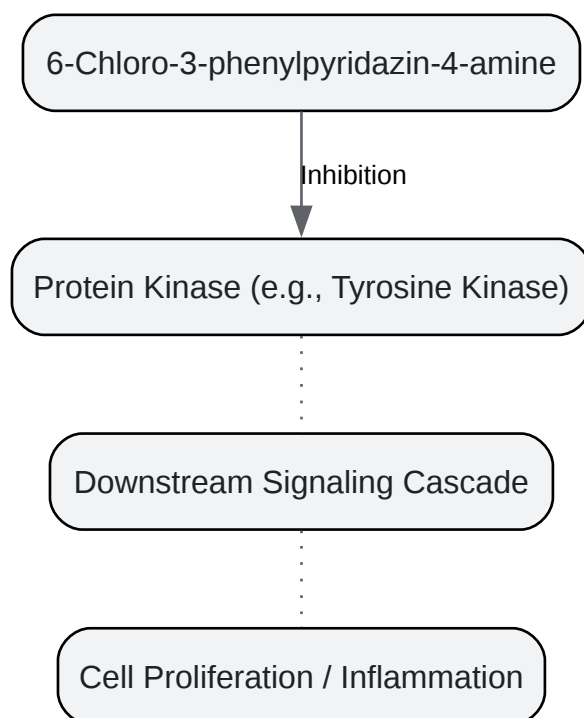
The pyridazine nucleus is found in several compounds investigated for their anticancer properties. These compounds can act through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The substitution pattern of **6-Chloro-3-phenylpyridazin-4-amine** makes it a candidate for screening against various cancer cell lines.

4.3. Antimicrobial Activity

Substituted pyridazines have also been explored for their antibacterial and antifungal activities. The combination of a halogen and an amino group on the pyridazine ring could confer antimicrobial properties.

4.4. Signaling Pathway Interactions

The potential interaction of **6-Chloro-3-phenylpyridazin-4-amine** with key signaling pathways, such as those mediated by protein kinases, could be a primary mechanism for its biological effects.



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Caption: Hypothetical interaction with a protein kinase signaling pathway.

Conclusion and Future Directions

6-Chloro-3-phenylpyridazin-4-amine represents an intriguing yet underexplored molecule within the vast chemical space of pyridazine derivatives. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a rationale for its potential biological activities based on extensive data from related compounds. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough investigation of its biological properties through in vitro and in vivo screening is warranted to uncover its therapeutic potential.

References

Due to the lack of direct literature for the topic compound, this reference list includes sources for the synthesis and biological activities of analogous pyridazine derivatives.

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